![molecular formula C15H9F7N2OS B3946522 N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide](/img/structure/B3946522.png)
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide
Descripción general
Descripción
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD)-dependent enzymes and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing its activation by ATP. The P2X7 receptor is involved in the activation of the inflammasome, a complex of proteins that plays a key role in the innate immune response. By blocking the activation of the P2X7 receptor, this compound inhibits the activation of the inflammasome and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro and in vivo. This compound has also been found to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, this compound has been shown to reduce the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide is its potency and selectivity as a P2X7 receptor antagonist. This allows for precise and specific modulation of the P2X7 receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many future directions for the study of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various pathological conditions such as cancer, inflammation, and pain. In addition, the use of this compound in combination with other drugs or therapies is an area of future research that holds promise for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2X7 receptor and has been found to have a wide range of biochemical and physiological effects. This compound has advantages and limitations in lab experiments, and there are many future directions for its study. The use of this compound holds promise for the treatment of various diseases, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a key role in the immune system. This compound has been used to study the role of P2X7 in various physiological and pathological conditions such as inflammation, pain, and cancer.
Propiedades
IUPAC Name |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2OS/c16-13(17,14(18,19)20)15(21,22)26-11-6-2-1-5-10(11)24-12(25)9-4-3-7-23-8-9/h1-8H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYAAYLKJHEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)SC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)
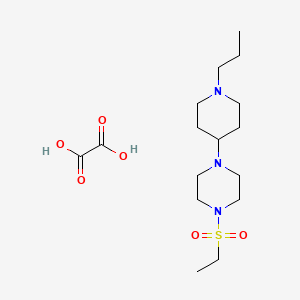
![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)

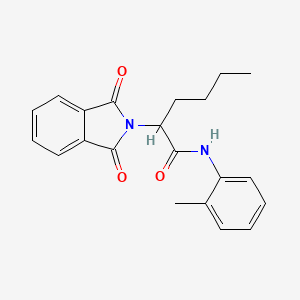
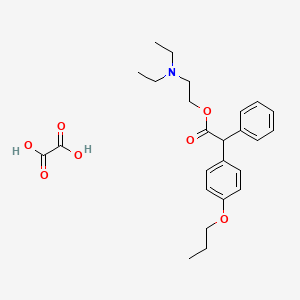



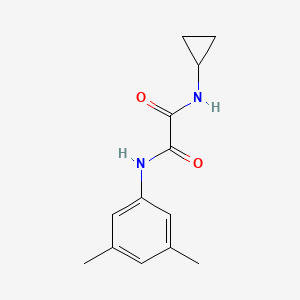
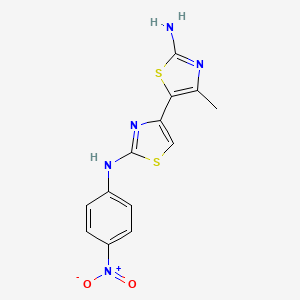
![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(methylsulfonyl)piperazine](/img/structure/B3946532.png)